(2E,6E)-2,6-Octadienal

描述

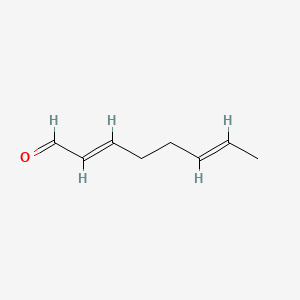

Structure

3D Structure

属性

CAS 编号 |

56767-18-1 |

|---|---|

分子式 |

C8H12O |

分子量 |

124.18 g/mol |

IUPAC 名称 |

(2E,6E)-octa-2,6-dienal |

InChI |

InChI=1S/C8H12O/c1-2-3-4-5-6-7-8-9/h2-3,6-8H,4-5H2,1H3/b3-2+,7-6+ |

InChI 键 |

CBXNRMOWVZUZQA-BLWKUPHCSA-N |

SMILES |

CC=CCCC=CC=O |

手性 SMILES |

C/C=C/CC/C=C/C=O |

规范 SMILES |

CC=CCCC=CC=O |

密度 |

0.835-0.841 |

其他CAS编号 |

56767-18-1 76917-23-2 |

物理描述 |

Colourless liquid; green aroma |

Pictograms |

Irritant |

溶解度 |

Soluble in fat; Insoluble in water soluble (in ethanol) |

产品来源 |

United States |

Synthetic Methodologies for 2e,6e 2,6 Octadienal

De Novo Total Synthesis Routes to (2E,6E)-2,6-Octadienal

De novo synthesis provides a pathway to construct this compound and its derivatives from basic chemical building blocks, allowing for precise control over the molecular architecture.

Chemo- and Stereoselective Synthetic Pathways

The selective synthesis of the (2E,6E) isomer is a critical challenge due to the potential for the formation of other stereoisomers. Research has focused on developing pathways that afford high stereoselectivity. One notable approach involves the synthesis of a derivative, (2E,6E)-2,6-dimethyl-8-(2,2-dimethylpropanoyloxy)-2,6-octadienal, which starts from the precursor geraniol (B1671447). oup.com This method underscores the importance of precursor stereochemistry in directing the final product's configuration.

Another key strategy in the synthesis of unsaturated aldehydes is the careful selection of reagents to ensure the desired stereochemical outcome. For instance, the synthesis of (Z/E)-3,7-dimethyl-2,6-octadienal has been achieved from geraniol or nerol (B1678202) through a two-step process involving oxidation with Dess-Martin periodinane followed by Pinnick oxidation. mdpi.comlookchem.com This sequence allows for the preservation of the double bond geometry present in the starting alcohol.

Development of Novel Catalytic Methods for this compound Production

Catalytic methods are at the forefront of modern organic synthesis, offering efficient and selective routes to target molecules. In the context of this compound, research has been directed towards the development of catalysts that can selectively oxidize the corresponding alcohol, geraniol.

One area of investigation has been the use of metal-containing mesoporous molecular sieves. For example, a chromium-containing mesoporous molecular sieve, CrMCM-41, has shown high conversion of geraniol and excellent selectivity for citral (B94496) (a mixture of geranial and neral) when using molecular oxygen in supercritical carbon dioxide. lookchem.com This highlights the potential of supported metal catalysts in achieving selective oxidations.

Furthermore, polymer-anchored vanadium (V) or molybdenum (VI) complexes have been employed as catalysts for the regioselective epoxidation of geraniol, which can be a step in a multi-step synthesis of functionalized octadienal derivatives. orgsyn.org These catalysts offer the advantage of being easily separable from the reaction mixture, simplifying purification.

Conversions and Derivatizations from Related Precursors to this compound

The conversion of readily available natural products and their derivatives is a common and efficient strategy for synthesizing more complex molecules like this compound. Geraniol, a naturally occurring terpenoid alcohol, is a primary precursor for this transformation.

A well-documented method for the oxidation of geraniol to geranial, the (2E)-isomer of 3,7-dimethyl-2,6-octadienal (B7798219), is through the use of 4-acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (B81430). researchgate.net This stoichiometric oxidation is highly efficient for allylic alcohols like geraniol. The reaction is typically carried out in dichloromethane (B109758) at room temperature. researchgate.net

The following table summarizes a typical procedure for the oxidation of geraniol:

| Reactant | Molar Equivalent | Solvent | Reagent | Reaction Time |

| Geraniol | 1.0 | Dichloromethane | 4-Acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (1.1 eq) | 6 hours |

Yield Optimization and Scalability Studies in this compound Synthesis

Optimizing reaction yields and ensuring the scalability of synthetic processes are crucial for the practical application of any synthetic methodology. In the synthesis of this compound and its isomers, several factors can be tuned to improve the outcome.

In the oxidation of geraniol using oxoammonium salts, the reaction conditions, including the amount of silica (B1680970) gel used as a co-reagent and the reaction time, can be adjusted to maximize the yield of the desired aldehyde. researchgate.net For instance, the oxidation of a 50.0 mmol batch of geraniol has been successfully demonstrated, indicating the scalability of this procedure. researchgate.net

A comparison between stoichiometric and catalytic oxidation methods reveals trade-offs in terms of scalability and side reactions. While stoichiometric oxidations, like the one using 4-acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, are well-suited for smaller scales (1-50 mmol) and tend to have fewer side reactions, catalytic oxidations are generally more appropriate for large-scale industrial production. researchgate.net

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, several green approaches are being explored.

One promising avenue is the use of biocatalysis. The biotransformation of citral, a mixture containing this compound, has been investigated using microorganisms such as Aspergillus niger and Penicillium sp. researchgate.net These enzymatic transformations can offer high selectivity under mild reaction conditions. While the primary products in some studies were not the target aldehyde, these investigations pave the way for engineering biocatalytic pathways specifically for this compound production.

Another green chemistry strategy is the use of environmentally benign reagents and reaction media. The catalytic oxidation of geraniol using molecular oxygen as the oxidant and supercritical carbon dioxide as the solvent is an excellent example of this approach. lookchem.com Molecular oxygen is an ideal green oxidant, and supercritical CO2 is a non-toxic and non-flammable solvent that can be easily recycled.

The development of biocatalytic processes for the production of related C6-aldehydes from vegetable oils using enzymes like lipoxygenase and hydroperoxide lyase also demonstrates the potential of green chemistry in the synthesis of unsaturated aldehydes. Although not directly applied to this compound, these methods provide a blueprint for future research into sustainable production routes.

Analytical Characterization and Quantification of 2e,6e 2,6 Octadienal

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone for the separation and purity assessment of volatile compounds like (2E,6E)-2,6-Octadienal. The choice of technique depends on the sample matrix, the required sensitivity, and the analytical objective, whether it is for purity assessment of a neat standard or quantification in a complex mixture.

Gas chromatography is the premier technique for analyzing volatile and semi-volatile compounds and is exceptionally well-suited for this compound. Method development focuses on optimizing separation from isomers and matrix components.

Key parameters for a successful GC analysis include the stationary phase of the column, the temperature program, and the detector.

Column Selection : A non-polar stationary phase (e.g., 5% phenyl-polydimethylsiloxane) can be used for initial screening, separating compounds primarily by their boiling points. However, for resolving isomers, a more polar column, such as one with a polyethylene glycol (wax-type) stationary phase, is often preferred. This allows for separation based on differences in polarity in addition to volatility.

Temperature Program : A typical temperature program starts at a low initial oven temperature (e.g., 40-60°C) to trap and focus volatile analytes at the head of the column, followed by a controlled ramp (e.g., 3-10°C per minute) to a final temperature (e.g., 220-250°C) to elute all compounds of interest.

Detector : A Flame Ionization Detector (FID) offers high sensitivity and a wide linear range for quantification. For definitive identification, a Mass Spectrometer (MS) is used as the detector (GC-MS), providing both retention time data and mass spectral information.

A method for determining hexanal, a related aldehyde, used a polydimethylsiloxane-divinylbenzene fiber for extraction, with a desorption temperature of 250°C, demonstrating typical parameters for aldehyde analysis. redalyc.org

| Parameter | Typical Condition | Purpose |

| Column (Stationary Phase) | DB-5 (5% phenyl-polydimethylsiloxane) or DB-WAX (polyethylene glycol) | Non-polar (DB-5) separates by boiling point; Polar (DB-WAX) separates by polarity and boiling point, useful for isomer separation. |

| Column Dimensions | 30 m length x 0.25 mm ID x 0.25 µm film thickness | Standard dimensions providing good resolution and capacity. |

| Carrier Gas | Helium or Hydrogen | Inert gas to carry the sample through the column. |

| Flow Rate | 1.0 - 1.5 mL/min | Optimal flow for efficient separation. |

| Injector Temperature | 250°C | Ensures rapid volatilization of the sample. |

| Oven Program | 60°C (hold 2 min), ramp at 5°C/min to 240°C (hold 5 min) | Separates compounds based on their volatility and interaction with the stationary phase. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general quantification; MS for positive identification. |

| Detector Temperature | 250°C (FID) or 230°C (MS Transfer Line) | Prevents condensation of analytes. |

While GC is often the method of choice, High-Performance Liquid Chromatography (HPLC) provides a valuable alternative, especially for samples that are thermally labile or not easily volatilized. For aldehydes like this compound, which lack a strong chromophore for UV detection, a derivatization step is typically required.

A common method involves reacting the aldehyde with 2,4-dinitrophenylhydrazine (DNPH) to form a stable 2,4-dinitrophenylhydrazone derivative. acs.orgepa.gov These derivatives are brightly colored and can be sensitively detected by a UV-Visible detector at wavelengths around 360-380 nm. acs.org

The analysis is typically performed using a reversed-phase (RP) HPLC method. sielc.comnih.gov

Column : A C18 column is the most common choice for separating the DNPH derivatives.

Mobile Phase : A gradient elution using a mixture of acetonitrile and water is typically employed to separate the derivatives of various aldehydes and ketones that may be present in the sample. sielc.com

Detector : A UV-Vis detector set to the absorption maximum of the hydrazone derivatives ensures high sensitivity. acs.org

| Parameter | Typical Condition | Purpose |

| Derivatization Agent | 2,4-dinitrophenylhydrazine (DNPH) | Reacts with the aldehyde to form a UV-active derivative. |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) | Standard reversed-phase column for separating non-polar to moderately polar compounds. |

| Mobile Phase A | Water | The weaker solvent in the mobile phase. |

| Mobile Phase B | Acetonitrile | The stronger organic solvent for eluting the derivatives. |

| Gradient | Start at 60% B, ramp to 100% B over 20 minutes | Separates a wide range of aldehyde/ketone derivatives. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Detector | UV-Vis Detector | Detects the DNPH derivatives. |

| Detection Wavelength | ~370 nm | Wavelength of maximum absorbance for many aldehyde-DNPH derivatives. epa.gov |

For highly complex samples where co-elution is a problem in conventional one-dimensional GC, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. scielo.brresearchgate.net This technique uses two columns with different stationary phases connected by a modulator. scielo.br

The entire sample is subjected to both separation dimensions, resulting in a structured two-dimensional chromatogram with vastly increased peak capacity and sensitivity. scielo.brresearchgate.net This is particularly useful for distinguishing this compound from its isomers and from a complex sample matrix, such as in food or environmental samples. researchgate.netchemistry-matters.com

When coupled with a Time-of-Flight Mass Spectrometer (GC×GC-TOFMS), this technique provides high-quality mass spectra for the separated peaks, enabling confident identification of trace-level components that would be obscured in a 1D-GC analysis. researchgate.netgcms.czives-openscience.eu The enhanced separation prevents spectral overlap from co-eluting compounds, leading to cleaner mass spectra and more reliable library matches. chemistry-matters.com

| Feature | 1D-GC | GC×GC | Advantage of GC×GC |

| Peak Capacity | Low to Moderate (~100s of peaks) | High (~1000s of peaks) | Superior separation of components in complex mixtures. scielo.br |

| Resolution | Standard | Significantly Enhanced | Resolves co-eluting peaks, including isomers. researchgate.net |

| Sensitivity | Standard | Enhanced (due to peak focusing by modulator) | Better detection of trace-level compounds. scielo.br |

| Data Output | 1D Chromatogram (Intensity vs. Time) | 2D Contour Plot (Intensity vs. Time 1 vs. Time 2) | Structured chromatograms allow for group-type separations and easier identification of compound classes. chemistry-matters.com |

| Application | Routine analysis, simple mixtures | Complex matrices (food, environmental, metabolomics). nih.gov | Unravels complex volatile profiles. |

Spectroscopic Analysis for Structural Elucidation of this compound

Following chromatographic separation, spectroscopic techniques are employed to definitively confirm the molecular structure of this compound.

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules, including the stereochemistry of double bonds. uobasrah.edu.iq Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework.

¹H NMR : The proton NMR spectrum of this compound would show distinct signals for the aldehydic proton, the vinylic protons, the allylic protons, and the terminal methyl group. The coupling constants (J-values) between the vinylic protons are diagnostic for the E-configuration of the double bonds (typically >15 Hz for trans coupling).

¹³C NMR : The carbon NMR spectrum provides information on the number and type of carbon atoms. wisc.edu The spectrum for this compound would show eight distinct signals, including a downfield signal for the carbonyl carbon of the aldehyde, four signals for the sp² carbons of the double bonds, two signals for the sp³ carbons of the methylene groups, and one signal for the terminal methyl carbon.

The following tables present predicted NMR data based on standard chemical shift values and data from similar unsaturated aldehydes.

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Position | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |

| H1 (Aldehyde) | 9.51 | d | ~8.0 |

| H2 | 6.10 | dt | ~15.6, 8.0 |

| H3 | 6.85 | dt | ~15.6, 6.5 |

| H4 | 2.25 | q | ~7.0 |

| H5 | 2.15 | q | ~7.0 |

| H6 | 5.45 | dt | ~15.4, 6.8 |

| H7 | 5.55 | dt | ~15.4, 6.8 |

| H8 | 1.00 | t | ~7.5 |

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Position | Chemical Shift (δ, ppm) (Predicted) |

| C1 (Carbonyl) | 194.0 |

| C2 | 135.5 |

| C3 | 158.0 |

| C4 | 32.5 |

| C5 | 34.5 |

| C6 | 128.0 |

| C7 | 140.0 |

| C8 | 13.5 |

Mass spectrometry, particularly when coupled with GC, is a primary tool for the identification of volatile compounds. Under electron ionization (EI), this compound will produce a characteristic fragmentation pattern.

The mass spectrum would show a molecular ion peak (M⁺) at m/z 124, corresponding to the molecular weight of C₈H₁₂O. nih.gov The fragmentation pattern is dictated by the functional groups (aldehyde) and the unsaturated bonds, leading to characteristic losses and rearrangements.

Key fragmentation pathways for unsaturated aldehydes include:

α-cleavage : Loss of the hydrogen radical (-1) or the formyl radical (-CHO, -29) from the molecular ion.

McLafferty rearrangement : If sterically possible, this can lead to the elimination of a neutral alkene molecule.

Cleavage at allylic positions : The bonds adjacent to the double bonds are weakened and prone to cleavage.

Expected Key Fragments in the EI-Mass Spectrum of this compound

| m/z | Ion/Fragment | Proposed Structure/Loss |

| 124 | [M]⁺ | Molecular Ion (C₈H₁₂O) |

| 109 | [M-CH₃]⁺ | Loss of a methyl radical |

| 95 | [M-CHO]⁺ | Loss of the formyl radical |

| 81 | [C₆H₉]⁺ | Likely from cleavage at C4-C5 with H rearrangement |

| 67 | [C₅H₇]⁺ | Common fragment for cyclohexenyl or pentadienyl cation |

| 55 | [C₄H₇]⁺ | Cleavage at C5-C6 |

| 41 | [C₃H₅]⁺ | Allyl cation |

| 29 | [CHO]⁺ | Formyl cation |

Infrared (IR) and Raman Spectroscopy of this compound

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecular structure of this compound by probing its fundamental vibrational modes. The key structural features of this compound—an aldehyde group, two carbon-carbon double bonds, and their conjugation and stereochemistry—give rise to characteristic signals in its vibrational spectra.

As an α,β-unsaturated aldehyde, the electronic conjugation between the carbonyl group (C=O) and the C2=C3 double bond influences the vibrational frequencies. This conjugation lowers the bond order of both the C=O and C=C groups, resulting in a shift of their stretching frequencies to lower wavenumbers compared to their non-conjugated counterparts. Furthermore, the trans (E) configuration of the double bonds results in distinct vibrational modes, particularly the C-H out-of-plane bending vibrations.

Key characteristic vibrational bands for this compound are predicted based on the analysis of similar α,β-unsaturated and polyunsaturated aldehydes. In IR spectroscopy, the C=O stretching vibration typically appears as a strong absorption band. The C=C stretching vibrations are also prominent. The aldehydic C-H stretch usually presents as a pair of weak to medium bands. The trans C-H wagging of the double bonds gives a strong and characteristic band in the fingerprint region.

In Raman spectroscopy, the non-polar C=C bonds generally produce a more intense signal compared to the polar C=O bond, which is a useful complementary characteristic to IR spectroscopy. The relative intensities of the C=O and C=C stretching bands in Raman spectra can sometimes provide information about the conformation (s-cis vs. s-trans) of the conjugated system.

Table 1: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Notes |

|---|---|---|---|---|

| Aldehydic C-H Stretch | 2850-2800 and 2750-2700 | Medium / Weak | Medium | Often appears as a doublet. |

| C=O Stretch (conjugated) | 1710-1685 | Strong | Medium / Weak | Lower frequency due to conjugation with the C=C bond. |

| C=C Stretch (conjugated) | 1650-1620 | Medium / Strong | Strong | The C2=C3 bond in conjugation with the carbonyl. |

| C=C Stretch (isolated) | 1675-1665 | Medium / Weak | Strong | The C6=C7 bond, less affected by the carbonyl group. |

Development of Advanced Trace Analysis Methods for this compound in Complex Matrices

The detection and quantification of this compound at trace levels in complex matrices such as food, beverages, and environmental samples are crucial due to its role as a flavor compound and a potential product of lipid peroxidation. Advanced analytical methods have been developed that combine efficient sample preparation with highly sensitive and selective detection techniques.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile aldehydes. nih.gov For trace-level quantification, derivatization is often employed to improve chromatographic behavior and enhance detection sensitivity. A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the aldehyde's carbonyl group to form a stable oxime derivative. researchgate.netnih.gov These derivatives are highly responsive to electron capture negative ionization (ECNI), allowing for extremely low detection limits. nih.gov

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique frequently coupled with GC-MS for the analysis of volatile and semi-volatile compounds. mdpi.comscielo.br Headspace SPME (HS-SPME) is particularly effective for extracting aldehydes from solid or liquid samples by exposing a coated fiber to the vapor phase above the sample. mdpi.com The choice of fiber coating (e.g., polydimethylsiloxane/divinylbenzene, PDMS/DVB) is critical for efficiently adsorbing the target analyte. scielo.br This technique minimizes matrix effects and pre-concentrates the analyte, improving sensitivity. unipa.it

Liquid chromatography (LC) methods, particularly High-Performance Liquid Chromatography (HPLC), can also be used, often after derivatization. Reagents like 2,4-dinitrophenylhydrazine (DNPH) react with aldehydes to form colored and UV-active hydrazones, which can be readily detected by UV-Vis or diode-array detectors.

Table 2: Advanced Methods for Trace Analysis of Unsaturated Aldehydes

| Analytical Technique | Sample Preparation / Derivatization | Matrix Examples | Key Advantages |

|---|---|---|---|

| HS-SPME-GC-MS | Headspace Solid-Phase Microextraction | Wine, Flowers, Food | Solvent-free, high sensitivity, minimizes matrix interference. mdpi.comunipa.it |

| GC-MS (NCI) | Derivatization with PFBHA | Water, Biological Tissues | Excellent sensitivity for electrophilic compounds, high selectivity. researchgate.netjst.go.jp |

| HPLC-UV/DAD | Derivatization with DNPH | Air, Water | Robust, suitable for non-volatile matrices, good for isomer separation. |

| LVI-GC-MS | Large-Volume Injection | Plant Hydrolates | Increased sensitivity by injecting a larger sample volume. nih.gov |

Biogenesis and Natural Occurrence Research of 2e,6e 2,6 Octadienal

Investigation of Enzymatic Pathways Leading to (2E,6E)-2,6-Octadienal

The primary proposed pathway for the formation of unsaturated aldehydes in biological systems involves the action of two key enzymes: lipoxygenase (LOX) and hydroperoxide lyase (HPL). This pathway is well-documented for the production of C6 and C9 aldehydes, known as green leaf volatiles, in plants oup.comoup.comresearchgate.net. It is hypothesized that a similar enzymatic cascade could lead to the formation of C8 aldehydes like this compound.

The proposed biogenetic pathway initiates with the oxygenation of polyunsaturated fatty acids, such as linoleic acid or linolenic acid, by lipoxygenase. This step forms fatty acid hydroperoxides. Subsequently, hydroperoxide lyase cleaves these unstable intermediates to produce shorter-chain aldehydes and ω-oxo-acids nih.govmdpi.com. The specific structure of the resulting aldehyde, including chain length and the position and configuration of double bonds, is dependent on the substrate fatty acid and the specificities of the LOX and HPL enzymes involved.

While direct evidence for the enzymatic synthesis of this compound is not yet available, the presence of other unsaturated aldehydes, such as (E)-2-hexenal and (E)-2-octenal, in the chemical defense secretions of various insects, particularly Heteropterans (true bugs), suggests that the enzymatic machinery for producing such compounds is present in the animal kingdom flvc.orgresearchgate.netsemanticscholar.orgscielo.br.

Detection and Quantification of this compound in Biological Samples and Environmental Niches

The detection and quantification of volatile aldehydes like this compound from complex biological and environmental matrices typically employ chromatographic and spectrometric techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of insect defensive secretions and plant volatiles researchgate.netnih.gov.

For the analysis of unsaturated aldehydes, derivatization is often employed to enhance detection and improve chromatographic separation. Reagents such as 2,4-dinitrophenylhydrazine (DNPH) react with the aldehyde group to form stable hydrazones, which can then be analyzed by high-performance liquid chromatography (HPLC) nih.gov. However, challenges in the quantification of unsaturated carbonyls with the DNPH method have been noted nih.gov.

To date, specific studies detailing the quantification of this compound in biological or environmental samples are scarce in the available literature. However, methods developed for other unsaturated aldehydes, such as (2E)-hexadecenal, which involve derivatization followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or fluorescence detection, could be adapted for the sensitive quantification of this compound nih.gov.

The table below summarizes analytical techniques that could be applied to the detection and quantification of this compound.

| Technique | Principle | Potential Application for this compound | Reference for Similar Compounds |

| GC-MS | Separation of volatile compounds followed by mass-based identification. | Identification in insect secretions and plant headspace volatiles. | flvc.orgresearchgate.netnih.gov |

| HPLC with Derivatization | Separation of less volatile derivatives. | Quantification from biological extracts after reaction with a labeling agent like DNPH. | nih.gov |

| LC-MS/MS with Derivatization | Highly sensitive and specific quantification of derivatized aldehydes. | Trace-level quantification in complex biological matrices like cells and plasma. | nih.gov |

Comparative Biogenetic Studies of this compound with Related Natural Products

Comparative biogenetic studies can provide insights into the evolutionary relationships of metabolic pathways. While no such studies have focused specifically on this compound, comparisons can be drawn with other well-characterized unsaturated aldehydes found in nature.

The defensive secretions of many stink bugs (Pentatomidae) are rich in C6, C8, and C10 (E)-2-alkenals, such as (E)-2-hexenal and (E)-2-octenal researchgate.netsemanticscholar.orgscielo.br. The biosynthesis of these compounds is thought to follow the LOX/HPL pathway, suggesting a common evolutionary origin for the production of these defensive chemicals. The variation in the chain length of the aldehydes produced by different species may be attributed to the evolution of substrate specificities of the enzymes involved.

In plants, the C6 aldehydes (hexanal, (E)-2-hexenal, and (Z)-3-hexenal) are major components of the "green leaf volatiles" released upon tissue damage oup.comoup.com. These compounds play roles in plant defense and signaling. The biogenesis of these C6 aldehydes from linoleic and linolenic acids is well-established. It is plausible that the pathway leading to C8 aldehydes like this compound represents a modification of this ancestral and widespread metabolic route.

Enzymatic and Cellular Mechanisms of this compound Formation

The proposed enzymatic mechanism for the formation of this compound is a two-step process localized within the cells.

Lipoxygenase (LOX) Action : The process begins with the enzyme lipoxygenase, which catalyzes the addition of molecular oxygen to a polyunsaturated fatty acid precursor. The regioselectivity and stereoselectivity of the LOX determine the initial position of the hydroperoxy group on the fatty acid chain mdpi.com.

Hydroperoxide Lyase (HPL) Cleavage : The resulting fatty acid hydroperoxide is then cleaved by hydroperoxide lyase. This enzymatic cleavage yields a short-chain aldehyde and a corresponding ω-oxo-acid oup.comoup.comresearchgate.net. The specificity of the HPL determines the final structure of the aldehyde product.

In plants, these enzymes are often located in the chloroplasts and are brought into contact with their substrates upon cellular damage oup.com. In insects, the production of defensive aldehydes occurs in specialized exocrine glands, such as the metathoracic scent glands in adult stink bugs and the dorsal abdominal glands in nymphs flvc.orgresearchgate.net. The precise cellular and subcellular localization of the biosynthetic enzymes for aldehyde production in these glands is an area for future research.

Chemical Reactivity and Transformation Studies of 2e,6e 2,6 Octadienal

Investigations into Electrophilic and Nucleophilic Reactions of the Aldehyde Moiety

The aldehyde group in (2E,6E)-2,6-Octadienal is part of an α,β-unsaturated system, which makes it susceptible to both direct (1,2-addition) and conjugate (1,4-addition) nucleophilic attacks. The specific reaction pathway is often dictated by the nature of the nucleophile and the reaction conditions.

Strong, "hard" nucleophiles such as organolithium or Grignard reagents tend to favor direct 1,2-addition to the carbonyl carbon. In contrast, "soft" nucleophiles like amines, thiols, or organocuprates preferentially undergo conjugate 1,4-addition to the β-carbon. This conjugate addition results in a resonance-stabilized enolate intermediate, which is then protonated at the α-carbon to yield a β-substituted aldehyde.

The aldehyde moiety also participates in several other characteristic reactions:

Acetal Formation: In the presence of an alcohol and an acid catalyst, the aldehyde group can be converted into an acetal. This reaction proceeds via a hemiacetal intermediate. The formation of cyclic acetals, using diols like ethylene (B1197577) glycol, is a common strategy to protect the aldehyde group during reactions targeting other parts of the molecule. This reaction is reversible and can be hydrolyzed back to the aldehyde with aqueous acid.

Wittig Reaction: The aldehyde can undergo olefination via the Wittig reaction, where it reacts with a phosphorus ylide (Wittig reagent). This reaction is a powerful method for carbon-carbon bond formation, converting the C=O bond into a C=C bond and allowing for the extension of the carbon chain. The stereochemistry of the resulting alkene is dependent on the nature of the ylide used.

Aldol (B89426) Condensation: Under basic conditions, the aldehyde can participate in aldol condensation reactions. For instance, reaction with acetone (B3395972) in the presence of a base leads to a nucleophilic addition product which can then undergo cyclization.

| Reaction Type | Reagent/Conditions | Moiety Attacked | Primary Product Type |

| Nucleophilic Addition (1,2) | Hard Nucleophiles (e.g., RMgX, RLi) | Carbonyl Carbon | Secondary Alcohol |

| Nucleophilic Addition (1,4) | Soft Nucleophiles (e.g., R₂CuLi, Amines) | β-Carbon | β-Substituted Aldehyde |

| Acetal Formation | Alcohol, Acid Catalyst | Carbonyl Carbon | Acetal |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Carbonyl Carbon | Alkene |

| Aldol Condensation | Enolate (e.g., from Acetone), Base | Carbonyl Carbon | β-Hydroxy Aldehyde |

Reactions Involving the Conjugated and Isolated Alkene Functionalities in this compound

The presence of two distinct double bonds—one conjugated with the aldehyde (C2=C3) and one isolated (C6=C7)—allows for chemoselective reactions. The conjugated alkene is electron-deficient due to the electron-withdrawing effect of the carbonyl group, making it susceptible to nucleophilic attack. Conversely, the isolated alkene is electron-rich and behaves like a typical alkene, readily undergoing electrophilic addition.

Epoxidation is a key example of this differential reactivity. The choice of epoxidizing agent determines which double bond is targeted:

Reaction with peracetic acid in the presence of a buffer like sodium carbonate tends to selectively form the 6,7-epoxide, targeting the more electron-rich isolated double bond. nih.gov

Using alkaline hydrogen peroxide results in nucleophilic epoxidation of the electron-deficient conjugated double bond, yielding the 2,3-epoxy derivative. nih.gov

Stronger oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) can lead to a mixture of both 2,3- and 6,7-epoxides. nih.gov

Diels-Alder Reaction: As a molecule containing an electron-poor double bond (dienophile) due to conjugation with an electron-withdrawing aldehyde group, this compound can participate as a dienophile in [4+2] cycloaddition reactions with a suitable conjugated diene. acs.orgresearchgate.net The compound itself is not a 1,3-diene and therefore cannot act as the diene component in this reaction. researchgate.net

| Reaction | Reagent | Alkene Functionality Targeted | Major Product |

| Electrophilic Epoxidation | Peracetic Acid / Na₂CO₃ | Isolated (C6=C7) | (2E,6E)-6,7-epoxy-2,6-Octadienal |

| Nucleophilic Epoxidation | H₂O₂ / NaOH | Conjugated (C2=C3) | (2E)-2,3-epoxy-2,6-Octadienal |

| Diels-Alder Cycloaddition | Conjugated Diene (e.g., Butadiene) | Conjugated (C2=C3) | Substituted Cyclohexene |

Oxidative and Reductive Transformations of this compound

The multiple unsaturated sites in this compound allow for a range of selective oxidative and reductive transformations, yielding industrially significant products. rsc.org

Reduction (Hydrogenation): The selective reduction of this compound is highly dependent on the catalyst and reaction conditions.

Reduction to Unsaturated Alcohols: Catalytic hydrogenation using reagents like sodium borohydride (B1222165) (NaBH₄) or specific metal catalysts can selectively reduce the aldehyde group to a primary alcohol, yielding (2E,6E)-2,6-Octadien-1-ol (Geraniol), while preserving both double bonds. rsc.orggoogle.com

Reduction to Saturated Aldehyde: Selective hydrogenation of the conjugated C=C double bond can be achieved using catalysts such as palladium or nickel, yielding 3,7-dimethyl-6-octenal (Citronellal). conicet.gov.ar This transformation is a key step in the synthesis of menthol.

Reduction to Saturated Alcohol: Complete hydrogenation of both double bonds and the aldehyde group under more vigorous conditions (e.g., H₂ over a nickel catalyst at high pressure/temperature) produces the saturated alcohol, 3,7-dimethyloctan-1-ol (B75441) (Citronellol). rsc.org

Oxidation:

Oxidation to Carboxylic Acid: The aldehyde group can be selectively oxidized to a carboxylic acid using mild oxidizing agents like silver oxide (Ag₂O) or through biotransformation processes, resulting in the formation of (2E,6E)-2,6-Octadienoic acid (Geranic acid). chemistwizards.comnih.govdu.edu.eg

Oxidative Cleavage: Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can lead to the cleavage of the carbon-carbon double bonds, resulting in smaller molecules like acetone, oxalic acid, and levulinic acid. chemistwizards.com

| Transformation | Reagent/Catalyst | Functional Group(s) Affected | Major Product |

| Selective Reduction | NaBH₄ | Aldehyde (C=O) | (2E,6E)-2,6-Octadien-1-ol (Geraniol) |

| Selective Reduction | H₂ / Pd or Ni Catalyst | Conjugated Alkene (C2=C3) | 3,7-dimethyl-6-octenal (Citronellal) |

| Full Reduction | H₂ / Catalyst (harsher conditions) | Aldehyde + Both Alkenes | 3,7-dimethyloctan-1-ol (Citronellol) |

| Selective Oxidation | Ag₂O | Aldehyde (CHO) | (2E,6E)-2,6-Octadienoic acid (Geranic acid) |

| Oxidative Cleavage | KMnO₄ (strong) | Alkenes (C=C) | Acetone, Levulinic acid, etc. |

Isomerization Pathways and Stereochemical Stability of this compound

This compound (Geranial) exists in equilibrium with its Z-isomer, (2Z,6E)-2,6-Octadienal (Neral). The interconversion between these geometric isomers can be initiated by various factors, including acid, base, heat, and light.

Under neutral conditions, the E-isomer is generally more stable. However, the presence of catalysts can shift the equilibrium. Studies have shown that amino acids and proteins can catalyze the isomerization, particularly under alkaline conditions, likely through the formation of a transient Schiff base intermediate. nih.govacs.org In these catalyzed reactions, an equilibrium mixture is often reached, typically with a higher proportion of the geranial isomer. nih.govacs.org

Photochemical isomerization is another significant pathway. researchgate.net Exposure to UV light can provide the energy needed to overcome the rotational barrier of the C2=C3 double bond, leading to the formation of the Z-isomer. Thermal energy can also induce isomerization, although higher temperatures may also promote cyclization and degradation reactions. chemistwizards.com In some biological systems and under specific catalytic conditions, the isomerization of the related alcohol, geraniol (B1671447), to its cis-isomer, nerol (B1678202), has also been observed, highlighting the potential for stereochemical changes within this molecular framework. capes.gov.br

Degradation Kinetics and Mechanistic Analysis of this compound under Diverse Conditions

The stability of this compound is highly dependent on environmental conditions such as pH, temperature, light, and the presence of oxygen. chemistwizards.comresearchgate.net Its degradation leads to the loss of its characteristic aroma and the formation of various off-flavor compounds.

Acid-Catalyzed Degradation: In acidic aqueous solutions (low pH), degradation is significantly accelerated. The proposed mechanism often begins with the acid-catalyzed isomerization of the (2E,6E) isomer to the (2Z,6E) isomer (neral). nih.gov The cis-configuration of neral (B7780846) facilitates an intramolecular ene reaction or cyclization, leading to the formation of cyclic monoterpene alcohols. Subsequent oxidation and rearrangement reactions can produce aromatic compounds like p-cymene (B1678584) and p-methylacetophenone, which are common degradation products. researchgate.netnih.gov

Base-Catalyzed Degradation: Under alkaline conditions, a different degradation pathway dominates. A retro-aldol condensation reaction can occur, leading to the cleavage of the C3-C4 bond. acs.org This process yields 6-methyl-5-hepten-2-one (B42903) and acetaldehyde (B116499) as the primary degradation products. nih.govacs.org

Photodegradation: Exposure to light can induce degradation through two primary mechanisms: a cyclization pathway similar to that seen under acidic conditions, and a free radical pathway. researchgate.net The radical pathway can be initiated by the abstraction of a hydrogen atom, leading to a cascade of reactions that fragment the molecule.

The kinetics of degradation are strongly pH-dependent. Studies have shown that the half-life of this compound is significantly shorter in acidic environments compared to neutral or slightly alkaline conditions, underscoring its relative instability in acidic media. taylorandfrancis.com

| Condition | Key Mechanistic Steps | Major Degradation Products |

| Acidic (e.g., pH 3-4) | Isomerization to (2Z,6E) isomer, cyclization, oxidation | p-Cymene, p-Methylacetophenone, cyclic alcohols |

| Alkaline (e.g., pH > 8) | Retro-aldol condensation | 6-Methyl-5-hepten-2-one, Acetaldehyde |

| Photochemical | Cyclization and/or Free radical reactions | Various cyclic and fragmented compounds |

| Thermal | Isomerization, Cyclization | p-Cymene and other cyclic compounds |

Computational and Theoretical Chemistry Studies of 2e,6e 2,6 Octadienal

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and energetic properties of molecules. For (2E,6E)-2,6-octadienal, these calculations can elucidate the distribution of electrons within the molecule, which is fundamental to its reactivity and physical properties.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, providing an indication of the molecule's chemical reactivity and its kinetic stability. A smaller gap generally suggests that the molecule is more reactive. For an α,β-unsaturated aldehyde like this compound, the conjugation of the C=C and C=O bonds is expected to influence these frontier orbitals significantly.

Calculations would also reveal the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for potential chemical reactions. In this compound, the oxygen atom of the carbonyl group would be an electron-rich site, while the carbonyl carbon and the β-carbon of the unsaturated system would be electrophilic centers.

Energetic properties such as the heat of formation and bond dissociation energies can also be computed, providing thermodynamic data about the molecule's stability and the strength of its chemical bonds.

Hypothetical Data Table of Calculated Electronic Properties for this compound:

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest energy electrons; relates to ionization potential. |

| LUMO Energy | -1.2 eV | Energy of the lowest energy unoccupied state; relates to electron affinity. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measure of the overall polarity of the molecule. |

Molecular Dynamics Simulations for Conformational Analysis of this compound

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape. The molecule's two double bonds are fixed in the trans configuration, but rotation around the single bonds in the carbon chain allows for a variety of three-dimensional shapes, or conformers.

An MD simulation would begin with a starting geometry of the molecule, which is then allowed to evolve over time according to the laws of classical mechanics. The forces between atoms are calculated using a force field, which is a set of empirical energy functions. By simulating the molecule's movement over a period of nanoseconds or longer, a trajectory of its conformational changes can be generated.

Analysis of this trajectory can identify the most stable conformers (those with the lowest potential energy) and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as receptors in biological systems or reactants in a chemical process. Conformational analysis can reveal the intrinsic preferences of the molecule for certain shapes, which can affect its physical and chemical properties. nih.gov

Illustrative Table of Conformational Analysis Results for this compound:

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) | Population (%) |

| Global Minimum | 0.0 | C3-C4-C5-C6 = 180° | 65 |

| Local Minimum 1 | 1.2 | C3-C4-C5-C6 = 60° | 25 |

| Local Minimum 2 | 2.5 | C4-C5-C6-C7 = 75° | 10 |

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational chemistry can predict various spectroscopic properties of this compound, which can then be compared with experimental spectra for validation of the theoretical model.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies of the molecule's bonds. DFT calculations are commonly used for this purpose. The calculated frequencies correspond to the energy required to excite different vibrational modes, such as stretching and bending of the C=O, C=C, and C-H bonds. These predicted spectra can aid in the interpretation of experimental IR data. For α,β-unsaturated aldehydes, the conjugation affects the C=O and C=C stretching frequencies. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations provide theoretical NMR spectra that can be compared with experimental results to confirm the molecular structure. The chemical shifts of protons on the α and β carbons are particularly influenced by the conjugated system. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra. For this compound, the π→π* transition of the conjugated system is expected to be the most significant absorption in the UV-Vis region. Calculations can predict the wavelength of maximum absorption (λmax), which is directly related to the HOMO-LUMO gap.

Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound:

| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Value (Typical Range) |

| IR: C=O Stretch | 1685 cm⁻¹ | 1680-1705 cm⁻¹ |

| IR: C=C Stretch | 1640 cm⁻¹ | 1620-1650 cm⁻¹ |

| ¹H NMR: α-H Shift | 6.1 ppm | 5.8-6.5 ppm |

| ¹H NMR: β-H Shift | 6.9 ppm | 6.5-7.2 ppm |

| UV-Vis: λmax | 225 nm | 220-230 nm |

Modeling Reaction Mechanisms and Transition States for this compound

Theoretical modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, the structures of transition states, and the activation energies.

For example, the Diels-Alder reaction, a type of cycloaddition, is a common reaction for conjugated dienes. While this compound is a dienal, its conjugated system could potentially react with a dienophile. Computational studies can model this reaction to determine its feasibility and predict the stereochemistry of the products. DFT calculations are widely used to locate the transition state structures and calculate the activation barriers for such reactions. nih.govnih.gov

Another important class of reactions for α,β-unsaturated aldehydes is nucleophilic addition. Nucleophiles can attack either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition or Michael addition). Computational modeling can predict which of these pathways is more favorable under different conditions by calculating the activation energies for both routes. This can provide insights into the regioselectivity of the reaction.

Illustrative Data Table for a Modeled Reaction of this compound (e.g., Michael Addition):

| Reaction Parameter | Calculated Value (Illustrative) | Interpretation |

| Activation Energy (1,2-addition) | 18 kcal/mol | Higher energy barrier, less favorable kinetically. |

| Activation Energy (1,4-addition) | 12 kcal/mol | Lower energy barrier, more favorable kinetically. |

| Reaction Energy (1,2-addition) | -5 kcal/mol | Exothermic, but thermodynamically less stable product. |

| Reaction Energy (1,4-addition) | -15 kcal/mol | More exothermic, thermodynamically more stable product. |

Applications of 2e,6e 2,6 Octadienal As a Research Tool and Precursor

Exploration of (2E,6E)-2,6-Octadienal as a Building Block in Organic Synthesis

The synthetic utility of this compound is rooted in the reactivity of its constituent functional groups: the α,β-unsaturated aldehyde and the isolated carbon-carbon double bond. These features allow it to participate in a wide array of organic reactions, making it a valuable starting material for the synthesis of diverse and complex molecules.

The conjugated system of the α,β-unsaturated aldehyde is particularly reactive. The aldehyde group can undergo nucleophilic attack, condensations, and reductions, while the carbon-carbon double bond in conjugation with the carbonyl group is susceptible to conjugate addition reactions (Michael additions). This dual reactivity allows for the controlled, stepwise introduction of new functionalities.

Furthermore, the dienal structure of this compound makes it a potential candidate for cycloaddition reactions, such as the Diels-Alder reaction. In such reactions, it can act as either the diene or the dienophile, providing a pathway to cyclic compounds that can serve as intermediates in the synthesis of natural products and other complex organic molecules. The stereochemistry of the starting dienal can influence the stereochemical outcome of these cycloaddition reactions, offering a degree of stereocontrol in the synthesis.

The isolated double bond at the 6-position provides an additional site for chemical modification, which can be addressed independently of the conjugated system under appropriate reaction conditions. This allows for selective transformations such as epoxidation, dihydroxylation, or hydrogenation, further expanding the range of possible synthetic derivatives.

The combination of these reactive sites makes this compound a precursor for the synthesis of a variety of compounds, including but not limited to:

Heterocyclic compounds: The aldehyde functionality can be utilized in condensation reactions with dinucleophiles to form various heterocyclic rings, which are prevalent scaffolds in pharmaceuticals and agrochemicals.

Polyfunctionalized acyclic molecules: Stepwise reactions at the different functional groups can lead to the construction of complex acyclic molecules with multiple stereocenters.

Carbocyclic systems: Through cycloaddition reactions, carbocyclic frameworks can be efficiently constructed.

While the full potential of this compound as a building block is still being explored, its inherent reactivity and multiple functional groups position it as a valuable tool for synthetic chemists.

Development of this compound-Derived Materials for Chemical Research

The development of novel materials with tailored properties is a cornerstone of modern chemical research. The bifunctional nature of this compound suggests its potential as a monomer or a modifying agent in the synthesis of functional polymers and materials. However, it is important to note that publicly available research in this specific area is limited.

Theoretically, the double bonds in this compound could be utilized in polymerization reactions, such as free-radical or coordination polymerization, to produce polymers with pendant aldehyde groups. These aldehyde functionalities along the polymer chain would then be available for post-polymerization modification, allowing for the covalent attachment of other molecules, such as fluorescent dyes, cross-linking agents, or biomolecules. This could lead to the development of functional materials for applications in sensing, catalysis, or as biocompatible surfaces.

Furthermore, the aldehyde group of this compound could be used to graft the molecule onto the surface of existing materials, such as silica (B1680970) or other metal oxides, through the formation of covalent bonds with surface hydroxyl groups (after appropriate surface modification). This surface functionalization could be used to alter the surface properties of the material, for instance, to control its wettability or to introduce specific recognition sites.

While these applications are conceptually plausible based on the chemical structure of this compound, dedicated research and development are needed to explore and realize its potential in the field of materials science.

Investigative Studies into Chemical Communication and Ecological Roles (excluding direct biological effects)

Volatile organic compounds (VOCs), including various aldehydes, play a crucial role in mediating interactions between organisms in an ecosystem. These chemical signals, or semiochemicals, can influence a wide range of behaviors, such as foraging, mating, and oviposition in insects. nih.gov The structural features of this compound, a C8 unsaturated aldehyde, are consistent with those of many known semiochemicals.

Investigative studies in chemical ecology often focus on the identification of the specific chemical cues that mediate plant-insect, insect-insect, and other ecological interactions. landcareresearch.co.nz While direct evidence for the role of this compound as a semiochemical is not extensively documented, its presence in the volatile profiles of plants or insects would make it a compound of interest for such studies.

Research in this area would involve the collection of volatiles from the organism of interest, followed by their separation and identification using techniques such as gas chromatography-mass spectrometry (GC-MS). If this compound were to be identified as a component of a biologically active volatile blend, further studies would be required to elucidate its specific role in chemical communication. This could involve electrophysiological studies to determine if the compound is detected by the organism's olfactory system, as well as behavioral assays to observe the response of the organism to the pure compound.

The study of such chemical communication networks is essential for understanding the complex ecological relationships that govern natural systems and can have practical applications in areas such as pest management and conservation.

Methodologies for Trapping and Derivatizing this compound in Research Contexts

The accurate detection and quantification of volatile aldehydes like this compound from various matrices, such as air, water, or biological samples, is a critical aspect of research in environmental science and chemical ecology. Due to their reactivity and often low concentrations, specialized trapping and derivatization techniques are typically employed to ensure reliable analysis.

Trapping Methodologies:

Several methods can be used to trap volatile aldehydes from a sample matrix. The choice of method depends on the nature of the sample and the concentration of the analyte.

Solid-Phase Microextraction (SPME): This is a solvent-free extraction technique that uses a coated fiber to adsorb and concentrate analytes from a sample. nih.gov For volatile aldehydes, headspace SPME is often used, where the fiber is exposed to the vapor phase above the sample. The choice of fiber coating is crucial for efficient trapping.

Sorbent Tubes: Air can be drawn through tubes packed with a solid adsorbent material, which traps the volatile compounds. The trapped compounds can then be recovered by solvent extraction or thermal desorption for analysis.

Impinger/Bubbler Systems: The sample air is bubbled through a solvent or a derivatizing solution in an impinger, which traps the aldehydes. This method is often used for collecting aldehydes from air samples.

Derivatization Methodologies:

Derivatization is a common strategy used to improve the analytical properties of aldehydes. It involves reacting the aldehyde with a specific reagent to form a more stable, less volatile, and more easily detectable derivative. This is particularly useful for analysis by gas chromatography (GC) and high-performance liquid chromatography (HPLC).

Several derivatization reagents are available for aldehydes, each with its own advantages. The choice of reagent depends on the analytical technique to be used.

| Derivatization Reagent | Derivative Formed | Analytical Technique | Advantages |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Oxime | GC-MS, GC-ECD | Forms stable derivatives, high sensitivity with ECD. |

| 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone | HPLC-UV | Well-established method, derivatives are colored and easily detected by UV. nih.gov |

| Dansyl Hydrazine | Hydrazone | HPLC-Fluorescence | Forms highly fluorescent derivatives, enabling sensitive detection. thermofisher.com |

The general procedure for derivatization involves mixing the sample containing the aldehyde with the derivatization reagent under optimized conditions of pH, temperature, and reaction time. The resulting derivative is then extracted and analyzed by the appropriate chromatographic technique. These methodologies provide the necessary tools for researchers to accurately and sensitively measure this compound in various research contexts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。